Lipophilicity: Bromo vs. Hydroxy
Replacing the 7-hydroxy group with a 7-bromo substituent increases computed logP by approximately 1.2 log units (from 1.0 to 2.16), while simultaneously reducing the topological polar surface area (TPSA) from 32.3 Ų to 12.0 Ų [1]. This shift in physicochemical profile materially affects predicted membrane permeability and CNS exposure potential, making the bromo compound a preferred starting point for CNS-targeted library synthesis where lower TPSA (<40 Ų) and logP between 2-4 are desirable [2].
| Evidence Dimension | Physicochemical properties governing passive permeability |
|---|---|
| Target Compound Data | LogP = 2.16, TPSA = 12.03 Ų, H-bond donors = 1, H-bond acceptors = 1 (7-Br). Source: Leyan datasheet . |
| Comparator Or Baseline | LogP = 1.0, TPSA = 32.3 Ų, H-bond donors = 2, H-bond acceptors = 2 (8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol) [1]. |
| Quantified Difference | ΔLogP = +1.16; ΔTPSA = -20.3 Ų; ΔHBD = -1; ΔHBA = -1. |
| Conditions | Computed properties: XLogP3 (PubChem) vs in-house LogP (Leyan); TPSA by Cactvs (PubChem) vs internal calculation (Leyan). |
Why This Matters
For CNS drug discovery, the bromo analog's lower TPSA and higher logP place it in a more favorable property space for brain penetration, directly influencing procurement decisions for neuroscience-focused library synthesis.
- [1] PubChem. 8,8-Dimethyl-2-azabicyclo[4.2.0]octan-7-ol (CAS 2060026-21-1). PubChem CID 131631777. XLogP3-AA = 1, TPSA 32.3 Ų. View Source
- [2] H. Pajouhesh and G. R. Lenz. Medicinal chemical properties of successful central nervous system drugs. *NeuroRx* 2005, 2(4), 541–553. DOI: 10.1602/neurorx.2.4.541. Reviews key CNS property space: TPSA < 60-70 Ų, logP 2-4. View Source
